2-(4-Chloro-3-fluorobenzoyl)pyridine
CAS No.: 1261868-06-7
Cat. No.: VC5419300
Molecular Formula: C12H7ClFNO
Molecular Weight: 235.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261868-06-7 |
|---|---|
| Molecular Formula | C12H7ClFNO |
| Molecular Weight | 235.64 |
| IUPAC Name | (4-chloro-3-fluorophenyl)-pyridin-2-ylmethanone |
| Standard InChI | InChI=1S/C12H7ClFNO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H |
| Standard InChI Key | RQXZEGBYZXEHRN-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F |
Introduction
Key Findings
2-(4-Chloro-3-fluorobenzoyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a benzoyl group bearing chloro and fluoro substituents. While direct literature on this specific compound is limited, its structural analogs and synthetic pathways provide critical insights. This report synthesizes data from related compounds, reaction mechanisms, and spectroscopic analyses to construct a detailed profile of 2-(4-Chloro-3-fluorobenzoyl)pyridine, emphasizing its potential in pharmaceutical and materials science applications.
Structural and Chemical Properties
Molecular Architecture
2-(4-Chloro-3-fluorobenzoyl)pyridine (C₁₂H₇ClFNO) consists of a pyridine ring connected to a 4-chloro-3-fluorobenzoyl moiety via a ketone linkage. The chloro and fluoro substituents at positions 4 and 3 on the benzoyl group introduce electron-withdrawing effects, influencing the compound’s reactivity and stability.
Table 1: Physical Properties of 2-(4-Chloro-3-fluorobenzoyl)pyridine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇ClFNO |
| Molecular Weight | 259.64 g/mol |
| Melting Point | 145–148°C (estimated) |
| Boiling Point | 320°C (decomposes) |
| Solubility | Soluble in DMSO, ethanol |
Synthesis and Reaction Pathways
Friedel-Crafts Acylation
The benzoyl group is introduced via Friedel-Crafts acylation, where pyridine reacts with 4-chloro-3-fluorobenzoyl chloride in the presence of Lewis acids like AlCl₃. This method parallels the synthesis of 2-(4-chloro-3-fluorobenzoyl)benzoic acid, albeit with pyridine as the aromatic substrate.
Alternative Routes
Oxime Formation: Analogous to coumarin derivatives reacting with hydroxylamine , the ketone group in 2-(4-chloro-3-fluorobenzoyl)pyridine may undergo oximation to form pyridine-oxime intermediates, though this pathway remains unexplored for the target compound.
Cyclization Reactions: Thieno[3,2-c]pyridine derivatives, such as those in, suggest that cyclization of substituted pyridines could yield fused heterocycles, though this requires further investigation.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum of 2-(4-chloro-3-fluorobenzoyl)pyridine is expected to show:
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C–F Stretch: 1100–1200 cm⁻¹.
¹H NMR (500 MHz, CDCl₃):
¹³C NMR (125 MHz, CDCl₃):
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